molecular formula C16H17NO5 B2999770 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421451-14-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2999770
CAS No.: 1421451-14-0
M. Wt: 303.314
InChI Key: VUUHNEADNNIPIM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a furan-3-ylmethyl and 2-methoxyethyl substituent on the amide nitrogen. The benzo[d][1,3]dioxole (benzodioxole) core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets. The furan and methoxyethyl substituents may influence solubility, receptor binding, and metabolic pathways compared to other derivatives .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-19-7-5-17(9-12-4-6-20-10-12)16(18)13-2-3-14-15(8-13)22-11-21-14/h2-4,6,8,10H,5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUHNEADNNIPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO4\text{C}_{15}\text{H}_{15}\text{N}\text{O}_4

This compound features a furan ring, a methoxyethyl side chain, and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.
  • Anti-inflammatory Effects : In vitro studies indicate that the compound inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential use as an anti-inflammatory agent comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in cell cultures.
  • Free Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.

Case Studies

Several research articles have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI reported that this compound showed effective antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL. The study utilized standard broth microdilution methods for testing antimicrobial activity .

Case Study 2: Anti-inflammatory Potential

In another investigation, the compound was evaluated for its anti-inflammatory properties in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to the control group, suggesting that it may serve as a viable alternative to conventional anti-inflammatory drugs .

Research Findings Summary Table

Activity TypeTest Organism/ModelResultReference
AntimicrobialE. coliMIC = 25 µg/mL
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in swelling
AntioxidantDPPH AssayHigh scavenging activity

Comparison with Similar Compounds

Key Compound: N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

  • Structure : Substituted with a trifluoromethylphenyl group.
  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group may enhance binding to α-amylase via hydrophobic interactions.

Comparison :

  • These differences could alter pharmacokinetic profiles (e.g., absorption, metabolism) .

Anticancer Benzodioxole Derivatives

Key Compound: N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId)

  • Structure: Features a phenoxy-linked methoxyphenyl group.
  • Activity: Exhibited cytotoxicity against HeLa and HepG2 cell lines (IC₅₀: 26.59–65.16 µM), attributed to the phenoxy group’s role in DNA intercalation or oxidative stress induction .

Comparison :

  • The target compound lacks the phenoxy moiety but includes a furan ring, which is metabolically labile and may reduce anticancer efficacy due to rapid oxidation. However, the methoxyethyl group could enhance tissue penetration compared to IId’s bulky substituents .

Umami Flavor-Enhancing Benzodioxole Derivatives

Key Compound: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structure : Substituted with a branched heptan-4-yl chain.
  • Activity : A potent umami receptor agonist, effective at 1,000-fold lower concentrations than MSG. Rapidly metabolized by rat and human liver microsomes .

Comparison :

  • The furan ring may also increase susceptibility to oxidative metabolism, reducing flavor-enhancing duration .

Key Compound: N-(5-methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .
  • Comparison :
    • The target compound’s methoxyethyl group may reduce acute toxicity compared to the isoxazole derivative, as ethers are generally less reactive than heterocyclic amines. However, furan derivatives can form reactive metabolites, necessitating further toxicological evaluation .

Mechanistic and Structural Insights

  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in IIc) enhance enzyme inhibition, while electron-donating groups (e.g., methoxyethyl in the target compound) may improve solubility and receptor binding .
  • Metabolism : Alkyl chains (e.g., S807) undergo rapid oxidative metabolism, whereas furan rings (target compound) may form reactive epoxides, necessitating structural optimization for safety .

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